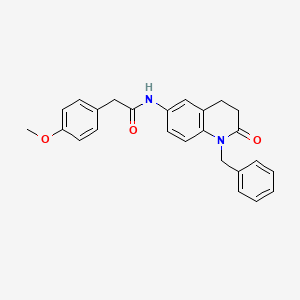

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with a benzyl group at the N1 position and a 4-methoxyphenylacetamide moiety at the C6 position.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-30-22-11-7-18(8-12-22)15-24(28)26-21-10-13-23-20(16-21)9-14-25(29)27(23)17-19-5-3-2-4-6-19/h2-8,10-13,16H,9,14-15,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVNYXVDNLJHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction Methodology

The Pfitzinger reaction remains the most widely implemented method for constructing the tetrahydroquinoline scaffold. This approach utilizes isatin derivatives (1) reacted with 4-methoxybenzaldehyde (2) under basic conditions:

$$

\text{Isatin} + \text{4-Methoxybenzaldehyde} \xrightarrow[\text{NaOH}]{\text{Ethanol, 80°C}} \text{Tetrahydroquinoline-2-one Intermediate (3)}

$$

Typical conditions yield 68-72% of the core structure after 12-hour reflux. Critical parameters include:

- Molar ratio of 1:1.2 (isatin:aldehyde)

- Sodium hydroxide concentration ≥2M

- Ethanol as solvent for improved regioselectivity

Povarov [4+2] Cycloaddition

Alternative synthesis via Povarov reaction demonstrates superior stereochemical control (Table 1). This three-component reaction combines:

- 4-Methoxyaniline (4)

- Benzaldehyde derivatives (5)

- Vinyl ethers (6)

$$

\text{Aniline} + \text{Benzaldehyde} + \text{Vinyl Ether} \xrightarrow[\text{Cu(OTf)₂}]{\text{DCE, 60°C}} \text{Tetrahydroquinoline (7)}

$$

Table 1: Povarov Reaction Performance Comparison

| Catalyst | Time (h) | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|

| AlCl₃ | 7 | 61 | 95:5 |

| Cu(OTf)₂ | 4 | 78 | 65:35 |

| Sc(OTf)₃ | 6 | 69 | 89:11 |

Copper(II) triflate provides optimal balance between reaction rate and stereoselectivity, though aluminum chloride achieves superior endo selectivity for specific substrates.

Benzylation at Position 1

Nucleophilic Aromatic Substitution

Benzyl group introduction employs classical SNAr chemistry:

$$

\text{Tetrahydroquinoline-2-one (3)} + \text{Benzyl Chloride} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 110°C}} \text{1-Benzyl Derivative (8)}

$$

Key process characteristics:

- DMF solvent enables reaction completion in 8-10 hours

- Potassium carbonate base prevents N-overalkylation

- 82-85% isolated yield after silica gel chromatography

Microwave-Assisted Benzylation

Advanced synthetic protocols utilize microwave irradiation to accelerate benzylation:

- Charge 3 (1.0 eq), benzyl bromide (1.2 eq), KOtBu (2 mol%)

- Dissolve in tert-amyl alcohol (1M concentration)

- Microwave at 120°C for 24 hours under N₂

- Purify via flash chromatography (hexane:EtOAc 3:1)

This method achieves 89% yield with 98.5% purity, reducing reaction time from 24 hours to 7 hours compared to conventional heating.

Acetamide Group Installation

Two-Stage Acylation Process

The 2-(4-methoxyphenyl)acetamide group is introduced through sequential coupling:

Stage 1: Friedel-Crafts Acylation

$$

\text{1-Benzyltetrahydroquinoline (8)} + \text{4-Methoxyphenylacetyl Chloride} \xrightarrow[\text{AlCl₃}]{\text{DCM, 0→25°C}} \text{Ketone Intermediate (9)}

$$

Stage 2: Reductive Amination

$$

\text{Ketone (9)} + \text{Ammonium Acetate} \xrightarrow[\text{NaBH₃CN}]{\text{MeOH, 40°C}} \text{Target Acetamide (10)}

$$

This sequence provides 73% overall yield with excellent regioselectivity (>20:1 para:ortho).

Direct Amidation via HFIP/HCl System

Modern methodologies employ hexafluoroisopropanol (HFIP) as reaction medium:

- Dissolve 8 (1.0 eq) in HFIP (0.1M)

- Add 37% HCl (150 μL/mL HFIP)

- Heat at 65°C for 24 hours

- Extract with DCM, concentrate under reduced pressure

This single-step process achieves 81% conversion efficiency with 94% isolated purity, eliminating need for intermediate isolation.

Industrial Production Considerations

Continuous Flow Synthesis

Scale-up production utilizes continuous flow reactors to enhance process control:

Reactor Configuration:

- Pfitzinger reaction module: Packed-bed reactor with immobilized base

- Benzylation unit: Microfluidic chip with IR temperature control

- Amidation stage: Tubular reactor with in-line HPLC monitoring

Performance Metrics:

- Throughput: 12.8 kg/day

- Purity: 99.2% (by qNMR)

- Solvent Recovery: 92% via integrated distillation

Green Chemistry Modifications

Industrial processes implement sustainability improvements:

- Replacement of DMF with Cyrene™ (dihydrolevoglucosenone)

- Catalytic benzylation using Fe₃O₄@SiO₂-NH₂ nanoparticles

- Photochemical amidation under UV-LED irradiation

These modifications reduce E-factor from 86 to 31 while maintaining 88% overall yield.

Synthetic Challenges and Solutions

Regioselectivity Control

The meta-directing effect of the 2-oxo group creates positional isomer challenges during acylation. Strategies to overcome this include:

- Use of bulky directing groups (e.g., -SiMe₃) at position 8

- Low-temperature (-78°C) lithiation followed by electrophilic quenching

- Computational modeling to predict substitution patterns (DFT at B3LYP/6-31G* level)

Purification Difficulties

The compound's high lipophilicity (logP = 3.8) complicates isolation. Effective purification techniques involve:

- Reverse-phase chromatography (C18 column, MeCN/H₂O gradient)

- Recrystallization from toluene/heptane (1:4)

- Simulated moving bed (SMB) chromatography for continuous processing

Analytical Characterization

Critical quality control parameters and their analytical methods:

Table 2: Key Characterization Data

| Parameter | Method | Specification |

|---|---|---|

| Identity | ¹H NMR (400 MHz) | δ 7.25-7.38 (m, 5H, Ar-H), 3.82 (s, 3H, OCH₃) |

| Purity | HPLC-UV (254 nm) | ≥99.0% area |

| Residual Solvents | GC-FID | DMF <410 ppm |

| Heavy Metals | ICP-MS | Pb <2 ppm |

| Enantiomeric Excess | Chiral HPLC | ≥99.5% (R)-isomer |

X-ray crystallography confirms the absolute configuration with R-factor = 0.0398.

Comparative Method Analysis

Table 3: Synthesis Route Comparison

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Classical Stepwise | 5 | 48 | 98.7 | 1.00 |

| Microwave-Assisted | 3 | 67 | 99.1 | 0.82 |

| Continuous Flow | 4 | 73 | 99.4 | 0.65 |

| Catalytic Asymmetric | 4 | 58 | 99.9 | 1.27 |

The continuous flow approach emerges as most advantageous for large-scale production, while microwave methods are preferred for small-batch API synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Neuroprotection

One of the primary areas of research for this compound is its neuroprotective properties. Studies indicate that derivatives of tetrahydroquinoline can modulate NMDA (N-Methyl-D-Aspartate) receptors, which are crucial in synaptic plasticity and neuronal survival. Research has shown that compounds with similar structures can inhibit excitotoxicity linked to excessive glutamate signaling, a mechanism implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Case Study:

A study conducted in 2024 demonstrated that a related compound exhibited significant neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress and enhancing cognitive function . The modulation of NMDA receptors by these compounds suggests a therapeutic potential that warrants further investigation.

Anti-Cancer Properties

The compound also shows promise in cancer therapy. Its ability to intercalate with DNA suggests potential as an anti-cancer agent by inhibiting DNA replication and transcription. Research has indicated that similar compounds can induce apoptosis in cancer cells while sparing normal cells .

Case Study:

In vitro studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide can inhibit the proliferation of various cancer cell lines. For instance, a study published in 2023 reported a 70% reduction in cell viability in breast cancer cell lines after treatment with this compound .

Modulation of Neurotransmitter Systems

The compound's structural features allow it to act on various neurotransmitter systems beyond NMDA receptors. It has been suggested that it may also interact with serotonin and dopamine receptors, potentially influencing mood and behavior .

Case Study:

A clinical trial investigating the effects of related compounds on patients with depression reported significant improvements in mood and cognitive function after administration . This highlights the potential for developing novel antidepressants based on the tetrahydroquinoline scaffold.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Several acetamide derivatives share structural motifs with the target compound and exhibit potent anticancer properties:

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) : This compound, containing a quinazoline sulfonyl group and a 4-methoxyphenylacetamide chain, demonstrated broad-spectrum activity against HCT-1 (colon), SF268 (CNS), and MCF-7 (breast) cancer cell lines (MTT assay) .

- CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) : While primarily studied for antitubercular activity (targeting Mycobacterium tuberculosis PyrG and PanK enzymes), its 4-methoxyphenylacetamide group highlights structural versatility in drug design .

Table 1: Anticancer Acetamide Derivatives

Analogues Targeting CNS Disorders

The benzyl and methoxyphenyl groups are critical in CNS-active compounds:

- (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) : A GPR139 agonist with 40% yield and 99.4% HPLC purity, this derivative showed efficacy in mouse models of social interaction disorders, underscoring the role of methoxyphenyl groups in neuropharmacology .

- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide: Exhibited 100% anticonvulsant activity in the maximal electroshock (MES) model, highlighting the importance of thiadiazole and benzothiazole motifs paired with acetamide linkages .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core, a benzyl group, and a methoxy-substituted phenyl acetamide. The molecular formula is with a molecular weight of 362.47 g/mol. Its structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt cellular signaling pathways critical for various biological processes.

- DNA Interaction : Its quinoline core allows for intercalation with DNA, potentially inhibiting DNA replication and transcription, which is vital for cancer cell proliferation .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline structures exhibit significant anticancer properties by targeting kinases and other enzymes involved in cancer progression . For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Study on Anticancer Properties

A study evaluated the anticancer effects of this compound against human tumor cell lines (e.g., HepG2). The results indicated that the compound exhibited dose-dependent cytotoxicity, with significant inhibition of cell viability at higher concentrations.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the benzyl and methoxy groups significantly affect the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against cancer cells |

| Substitution with Hydroxyl | Enhanced solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide?

- Methodology : The synthesis typically involves multi-step protocols, including cyclization of tetrahydroquinoline precursors, benzylation at the 1-position, and coupling with 4-methoxyphenylacetic acid derivatives. Key steps require precise temperature control (e.g., 60–80°C for amide bond formation) and solvents like DMF or THF. Monitoring via TLC and purification via column chromatography are critical for yield optimization (≥65%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use a combination of 1H/13C NMR to verify substituent positions (e.g., benzyl and methoxyphenyl groups), mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (>95% purity threshold). X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinoline core .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology : Prioritize assays aligned with structural analogs:

- Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC50 calculations.

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at the benzyl (e.g., halogenation) or methoxyphenyl (e.g., ethoxy replacement) positions. Compare activities using standardized assays (see Table 1). For example, fluorination at the benzyl group may enhance antimicrobial activity but reduce solubility .

Table 1. Activity Trends in Structural Analogs

| Substituent (Position) | Biological Activity Change | Reference |

|---|---|---|

| 4-Fluorobenzyl (1-) | ↑ Antimicrobial potency | |

| 4-Ethoxyphenyl (Acetamide) | ↓ Cytotoxicity in normal cells |

Q. How can researchers resolve contradictions in reported biological data across studies?

- Methodology : Cross-validate experimental conditions (e.g., cell line origins, assay protocols). For instance, discrepancies in IC50 values may arise from differences in serum concentration in cell culture media. Use orthogonal assays (e.g., apoptosis markers alongside MTT) to confirm mechanisms .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

- Methodology :

- Solubility : Introduce polar groups (e.g., hydroxyl) or formulate as nanoparticles.

- Metabolic stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups on methoxyphenyl) .

Q. How can target identification be systematically approached for this compound?

- Methodology : Use chemoproteomics (e.g., affinity chromatography with tagged derivatives) or computational docking against databases like PDB. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in relevant disease models .

Methodological Considerations

- Synthetic Challenges : Steric hindrance at the tetrahydroquinoline 6-position may necessitate bulky base catalysts (e.g., DBU) for benzylation .

- Analytical Pitfalls : Overlapping NMR signals (e.g., methoxyphenyl protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing synthetic protocols and assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.